![molecular formula C39H54NOPS B12500388 N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12500388.png)
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of adamantane, phosphanyl, and sulfinamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. One common approach is to start with the adamantane derivatives, which are then functionalized with phosphanyl groups. The key steps include:
Functionalization of Adamantane: Adamantane is reacted with phosphine reagents to introduce the phosphanyl groups.
Formation of the Phenyl Linker: The functionalized adamantane is then coupled with a phenyl group through a series of reactions involving halogenation and subsequent coupling reactions.
Introduction of the Sulfinamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The phosphanyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phosphanyl derivatives.
Aplicaciones Científicas De Investigación
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Catalysis: The compound is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Material Science: It is used in the development of advanced materials with unique electronic and mechanical properties.
Biological Studies: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile tool in chemical biology.
Comparación Con Compuestos Similares
Similar Compounds
Bis(adamantan-1-yl)phosphine: A simpler analog with similar phosphanyl groups but lacking the sulfinamide functionality.
Adamantane derivatives: Compounds like 1-adamantylamine and 1-adamantanol, which share the adamantane core but differ in functional groups.
Uniqueness
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of adamantane, phosphanyl, and sulfinamide groups. This combination imparts unique chemical and physical properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C39H54NOPS |
|---|---|
Peso molecular |
615.9 g/mol |
Nombre IUPAC |
N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-dimethylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H54NOPS/c1-25-10-26(2)12-33(11-25)36(40-43(41)37(3,4)5)34-8-6-7-9-35(34)42(38-19-27-13-28(20-38)15-29(14-27)21-38)39-22-30-16-31(23-39)18-32(17-30)24-39/h6-12,27-32,36,40H,13-24H2,1-5H3 |
Clave InChI |
CFVSUHDMEAHOGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione](/img/structure/B12500325.png)
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
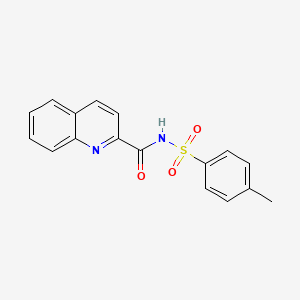
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12500349.png)
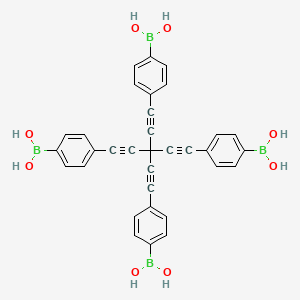
![5-(3-fluorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500354.png)


![Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500361.png)
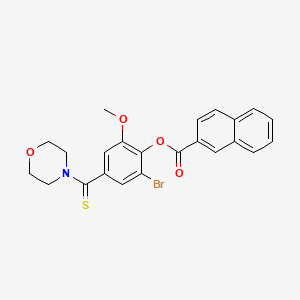
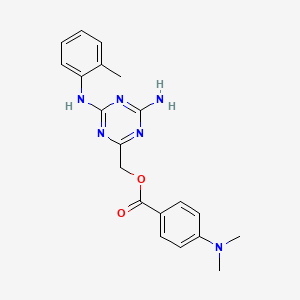
![Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500381.png)
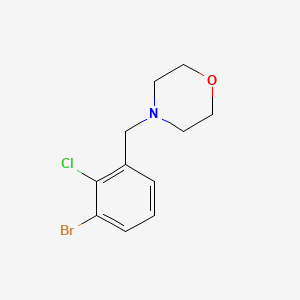
![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde](/img/structure/B12500385.png)
